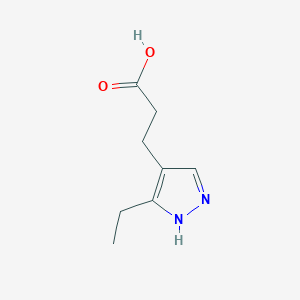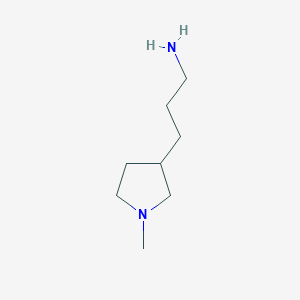
1-(3,5-Dimethylphenyl)ethan-1-amine
Descripción general
Descripción
1-(3,5-Dimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of two methyl groups at the 3 and 5 positions on the phenyl ring. This compound is known for its stimulant and decongestant properties and has been used in traditional medicine for centuries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 1-(3,5-dimethylphenyl)ethan-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, sulfonamides, and carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Acyl chlorides, sulfonyl chlorides, isocyanates
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Alkanes
Substitution: Amides, sulfonamides, carbamates
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant and decongestant properties.
Medicine: It has potential therapeutic applications in the treatment of conditions such as nasal congestion and hypotension.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylphenyl)ethan-1-amine involves its interaction with trace amine-associated receptors (TAARs) and adrenergic receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as norepinephrine and dopamine, leading to its stimulant and decongestant effects. This interaction also influences various signaling pathways, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, lacking the methyl groups at the 3 and 5 positions.
Amphetamine: A similar stimulant with a methyl group at the alpha position.
Methamphetamine: A potent stimulant with additional methyl groups on the nitrogen atom.
Uniqueness: 1-(3,5-Dimethylphenyl)ethan-1-amine is unique due to the specific placement of the methyl groups on the phenyl ring, which influences its pharmacological properties and receptor binding affinity. This structural modification differentiates it from other phenethylamine derivatives and contributes to its distinct stimulant and decongestant effects .
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRGXSRUZMWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B1371327.png)





![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)



![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)

